Tert-butyl 4-phenylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-phenylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperazine ring and a phenyl group attached to the fourth position of the piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Boc Protection: The synthesis of tert-butyl 4-phenylpiperazine-1-carboxylate typically begins with the protection of piperazine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to yield N-Boc-piperazine.
Phenylation: The next step involves the introduction of the phenyl group at the fourth position of the piperazine ring. This can be achieved through a Buchwald-Hartwig amination reaction, where N-Boc-piperazine is reacted with a phenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Deprotection: Finally, the Boc protecting group is removed using an acid such as trifluoroacetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-phenylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various halides, palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Studied for its potential as a building block in the synthesis of biologically active compounds.
- Investigated for its interactions with various biological targets.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical agents.
- Potential applications in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacturing of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-phenylpiperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl piperazine-1-carboxylate: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromine atom, which can influence its reactivity and biological activity.
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Contains a formyl group, which can participate in additional chemical reactions.
Uniqueness: Tert-butyl 4-phenylpiperazine-1-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 4-phenylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYGTDWTPWSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571359 | |
Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-63-8 | |
Record name | 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77278-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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